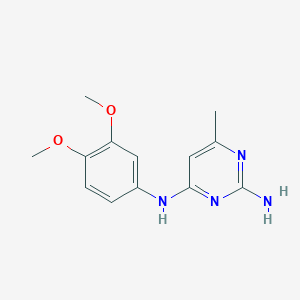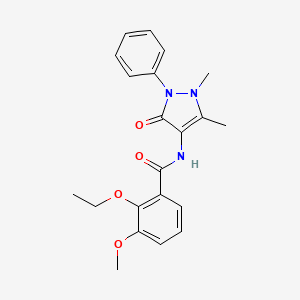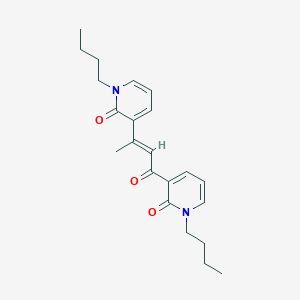
N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine, also known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. It was first discovered in the 1980s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.
作用機序
The exact mechanism of action of N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine is not fully understood, but it is believed to involve the activation of the immune system and the production of cytokines, which are signaling molecules that play a role in inflammation and immune response. This compound has been shown to stimulate the production of tumor necrosis factor-alpha (TNF-α), a cytokine that can induce tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can induce the production of cytokines, such as TNF-α, and activate immune cells, such as macrophages and natural killer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in several types of cancer, making it a potentially useful tool for studying cancer biology and developing new cancer treatments. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine. One area of interest is the development of new formulations or delivery methods that could improve its solubility and reduce its toxicity. Another area of interest is the identification of biomarkers that could predict which patients are most likely to benefit from treatment with this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in combination with other cancer therapies.
合成法
N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine can be synthesized using a multi-step process involving the reaction of 2,4-dimethoxyacetophenone with methylamine, followed by a series of additional reactions to form the final product. The synthesis of this compound has been well-established, with several variations of the process described in the literature.
科学的研究の応用
N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine has been studied extensively for its potential anti-cancer properties. In preclinical studies, it has been shown to induce tumor necrosis and inhibit tumor growth in several types of cancer, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of radiation therapy and chemotherapy in some cases.
特性
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-16(21-2)7-5-13(17(11)22-3)9-18-14-6-4-12-10-19-20-15(12)8-14/h4-8,10,18H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCJFTGZDLMWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNC2=CC3=C(C=C2)C=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-bromo-6-[2-(4-methoxyphenyl)vinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5373347.png)
![5-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpentan-1-ol](/img/structure/B5373353.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5373376.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5373388.png)


![N-{[1-(5-isopropyl-2-methoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5373400.png)
![6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5373404.png)

![3-[4-(1-azepanyl)-4-oxobutyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373416.png)

![6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5373438.png)

![N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5373449.png)